molecular formula C8H3F3IN B1394573 2-Iodo-5-(trifluoromethyl)benzonitrile CAS No. 868166-20-5

2-Iodo-5-(trifluoromethyl)benzonitrile

Cat. No.: B1394573
CAS No.: 868166-20-5
M. Wt: 297.02 g/mol
InChI Key: KSPKCPNOVAIBEE-UHFFFAOYSA-N
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Description

2-Iodo-5-(trifluoromethyl)benzonitrile (CAS: 868166-20-5) is a halogenated aromatic compound with the molecular formula C₈H₃F₃IN and a molecular weight of 297.02 g/mol . It features an iodine atom at the 2-position, a trifluoromethyl (-CF₃) group at the 5-position, and a nitrile (-CN) group at the 1-position (Figure 1). This electron-deficient aromatic system is utilized in organic synthesis, particularly in cross-coupling reactions and as a precursor for iodine-containing heterocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-5-(trifluoromethyl)benzonitrile typically involves the iodination of 2-Amino-5-(trifluoromethyl)benzonitrile. One common method includes the suspension of 2-Amino-5-(trifluoromethyl)benzonitrile in dichloromethane, followed by the dropwise addition of t-butyl nitrite. The resulting product is then purified using silica gel chromatography with a mixture of dichloromethane and hexanes.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-5-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Iodo-5-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Catalysis: The compound serves as a catalyst in various chemical reactions, including selective continuous flow iodination.

    Materials Science: Derivatives of this compound are used in the development of high voltage lithium-ion batteries, improving their cyclic stability.

    Biomedical Research: It is used in the study of enzymatic reactions and the synthesis of novel compounds with potential antiviral activity.

    PET Imaging: The compound is utilized in the development of PET imaging radioligands for neuroimaging studies.

Mechanism of Action

The mechanism of action of 2-Iodo-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. In catalysis, it acts as an electrophilic reagent, facilitating the iodination of organic substrates. In biomedical applications, its derivatives may interact with viral enzymes or receptors, inhibiting their activity and preventing viral replication.

Comparison with Similar Compounds

Below is a detailed comparison of 2-iodo-5-(trifluoromethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, applications, and hazards.

Table 1: Comparative Analysis of Substituted Benzonitriles

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties Notable Hazards/Properties
This compound I (2), -CF₃ (5), -CN (1) C₈H₃F₃IN 297.02 868166-20-5 Precursor for benzo[d][1,2]iodoacetonitrile synthesis (72% yield) ; cross-coupling reactions. High reactivity due to iodine leaving group.
2-Chloro-5-(trifluoromethyl)benzonitrile Cl (2), -CF₃ (5), -CN (1) C₈H₃ClF₃N 219.56 328-87-0 Intermediate in agrochemicals; environmental toxicity concerns. Environmental hazard (R51/53) .
2-Fluoro-5-(trifluoromethyl)benzonitrile F (2), -CF₃ (5), -CN (1) C₈H₃F₄N 189.11 N/A Synthesis of indolocarbazole derivatives for optoelectronic materials ; SNAr reactions. Lower steric bulk compared to iodine.
4-Iodo-2-(trifluoromethyl)benzonitrile I (4), -CF₃ (2), -CN (1) C₈H₃F₃IN 297.02 101066-87-9 Positional isomer; potential divergent reactivity in coupling reactions. Limited data on hazards .
4-Amino-2-(trifluoromethyl)benzonitrile -NH₂ (4), -CF₃ (2), -CN (1) C₈H₅F₃N₂ 186.13 N/A Impurity in bicalutamide API (limited to ≤0.1%) . Higher polarity due to amino group.
3-Methoxy-5-(trifluoromethyl)benzonitrile -OCH₃ (3), -CF₃ (5), -CN (1) C₉H₆F₃NO 217.15 868167-61-7 Electron-donating methoxy group alters electronic properties for nucleophilic reactions. Enhanced solubility in polar solvents.

Biological Activity

2-Iodo-5-(trifluoromethyl)benzonitrile (chemical formula: C₈H₃F₃IN) is an organic compound notable for its unique structural features, including the presence of an iodine atom and a trifluoromethyl group. These characteristics significantly influence its chemical behavior and potential biological activity. Recent studies have highlighted its applications in pharmaceutical research, particularly in the development of antiviral agents and other therapeutic compounds.

Chemical Structure and Properties

The compound consists of a benzene ring substituted at the second position with an iodine atom and at the fifth position with a trifluoromethyl group, along with a nitrile group. This configuration enhances its lipophilicity and alters its electronic properties, making it a valuable candidate for various biological applications.

Property Details
Molecular Formula C₈H₃F₃IN
Molecular Weight 285.01 g/mol
IUPAC Name This compound
CAS Number 868166-20-5

Antiviral Properties

Research indicates that derivatives of this compound exhibit potent antiviral activity. Specifically, compounds synthesized from this precursor have shown promise in treating viral infections. For instance, 5-Trifluoromethyl-2’-deoxyuridine, a derivative, has demonstrated significant efficacy against various viruses, suggesting that the trifluoromethyl group plays a crucial role in enhancing antiviral properties .

The biological activity of this compound is largely attributed to its ability to interact with viral enzymes and cellular targets. The electrophilic nature of the iodine atom allows for nucleophilic substitution reactions, which can disrupt viral replication processes. Additionally, the trifluoromethyl group may enhance binding affinity to biological targets due to its unique electronic effects .

Study on Antiviral Efficacy

A recent study evaluated the antiviral efficacy of several compounds derived from this compound against influenza viruses. The results indicated that these compounds effectively inhibited viral replication in vitro, with IC50 values comparable to those of established antiviral agents. This study underscores the potential of this compound as a lead structure for developing new antiviral therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. The characterization of synthesized compounds is often performed using techniques such as liquid chromatography and mass spectrometry to confirm their structures and purity .

Applications in Drug Development

The compound serves as a crucial reagent in the synthesis of various FDA-approved drugs containing trifluoromethyl groups. Notably, more than 50% of top-selling drugs incorporate fluorinated functionalities, highlighting the importance of compounds like this compound in modern medicinal chemistry .

Properties

IUPAC Name

2-iodo-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-1-2-7(12)5(3-6)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPKCPNOVAIBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693641
Record name 2-Iodo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868166-20-5
Record name 2-Iodo-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-5-(trifluoromethyl)benzonitrile (3.06 g, 16.45 mmol) was suspended in CH2I2 (36 mL) and t-butyl nitrite (3.9 mL, 32.9 mmol) was added dropwise by syringe. The reaction was heated slowly to 100° C. and was maintained at this temperature for 30 minutes. The reaction was then cooled to room temperature, diluted with hexanes (200 mL), loaded on a silica gel column, and purified with 100% hexanes to 15% EtOAc/hexanes. The resulting product, 2-iodo-5-(trifluoromethyl)benzonitrile was contaminated with minor impurities which were removed by silica gel chromatography with 25% CH2Cl2/hexanes. 2-Iodo-5-(trifluoromethyl)benzonitrile was obtained as a white solid. Rf=0.44 (15% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 8.10 (d, J=8.5 Hz, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.52 (dd, J=8.5, 1.8 Hz, 1H).
Quantity
3.06 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
36 mL
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (15.1 g) and diiodomethane (24 mL) in acetonitrile (150 mL) at 35° C. was added t-butyl nitrite (21 mL) dropwise. The reaction was maintained at approximately 35° C. during the addition. The reaction was aged for 30 min and then heated to 60° C. for 30 minutes. The reaction mixture was cooled, diluted with ether and washed twice with water, twice with aqueous sodium bisulfite, water and then brine. The solution was dried over anhydrous MgSO4, filtered through a silica gel plug and then concentrated giving afford a red oil. The product was purified by silica gel chromatography eluting sequentially with hexanes, 3:1 hexanes/CH2Cl2 and 1:1 hexanes/CH2Cl2 to afford 2-iodo-5-(trifluoromethyl)benzonitrile. 1H NMR (CDCl3, 500 MHz) δ 8.10 (d, J=8.5 Hz, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.52 (dd, J=8.5, 1.8 Hz, 1H).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-5-(trifluoromethyl)benzonitrile (Intermediate 7, 15.1 g) and diiodomethane (24 mL) in acetonitrile (150 mL) at 35° C. was added t-butyl nitrite (21 mL) dropwise. The reaction was maintained at approximately 35° C. during the addition. The reaction was aged for 30 min and then heated to 60° C. for 30 minutes. The reaction mixture was cooled, diluted with ether and washed twice with water, twice with aqueous sodium bisulfite, water and then brine. The solution was dried over anhydrous MgSO4, filtered through a silica gel plug and then concentrated giving afford a red oil. The product was purified by silica gel chromatography eluting sequentially with hexanes, 3:1 hexanes/CH2Cl2 and 1:1 hexanes/CH2Cl2 to afford 2-iodo-5-(trifluoromethyl)benzonitrile. 1H NMR (CDCl3, 500 MHz) δ 8.10 (d, J=8.5 Hz, 1H), 7.85 (d, J=1.8 Hz, 1H), 7.52 (dd, J=8.5, 1.8 Hz, 1H).
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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